Phenyl bromoacetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

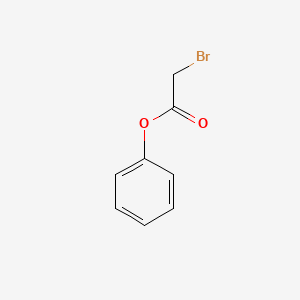

2D Structure

3D Structure

属性

IUPAC Name |

phenyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWYUCGVQMZMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004566 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-72-4 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Bromoacetate: A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Exploration of the Physicochemical Properties, Reactivity, and Strategic Applications of a Versatile Alkylating Agent

Abstract

Phenyl bromoacetate (CAS No. 620-72-4) is a vital bifunctional reagent in modern organic synthesis, prized for its role as a potent electrophile and a precursor to a wide array of complex molecules. This technical guide provides an in-depth analysis of its core chemical properties, spectroscopic signature, and reactivity profile. We will delve into the mechanistic underpinnings of its utility, particularly in nucleophilic substitution reactions, and present a detailed, field-tested protocol for its synthesis. Furthermore, this document highlights its strategic applications in the development of novel therapeutics and other advanced materials, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Strategic Importance of this compound

This compound is an aromatic ester distinguished by two key reactive sites: an electrophilic carbonyl carbon and a carbon atom bearing a labile bromide leaving group. This dual reactivity makes it a highly effective alkylating agent, enabling the introduction of a phenoxycarbonylmethyl moiety into a diverse range of nucleophilic substrates. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a critical building block in the synthesis of targeted therapeutics, including cannabinoid CB1 receptor antagonists and selective aldose reductase inhibitors.[1] This guide aims to provide a holistic and practical understanding of this compound, moving beyond a simple cataloging of its properties to explain the causality behind its reactivity and the strategic choices made in its synthetic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. This compound is typically a colorless to pale yellow solid or liquid, a characteristic dependent on ambient temperature due to its low melting point.[2]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below, providing at-a-glance information for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 620-72-4 | [1][3] |

| Molecular Formula | C₈H₇BrO₂ | [4] |

| Molecular Weight | 215.04 g/mol | [4] |

| Appearance | White to pale yellow solid or liquid | [2] |

| Melting Point | 31-33 °C | [5] |

| Boiling Point | 134 °C @ 15 mmHg | [5] |

| Density | 1.508 g/mL at 25 °C | [5] |

| Solubility | Soluble in organic solvents (ether, chloroform); Insoluble in water. | [2] |

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. The methylene protons (Br-CH₂ -C=O) adjacent to the bromine atom typically appear as a singlet at approximately 4.0-4.5 ppm. The aromatic protons of the phenyl ring will present as a complex multiplet between 7.0 and 7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon around 165-170 ppm and a signal for the methylene carbon (Br-C H₂-C=O) in the range of 25-30 ppm. The aromatic carbons will appear in the typical downfield region of 120-151 ppm.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1750-1770 cm⁻¹ . Other significant absorptions include C-O stretching bands in the 1100-1300 cm⁻¹ region and C-H stretching from the aromatic ring just above 3000 cm⁻¹.[7]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 214 and 216, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragmentation pathway involves the loss of the bromine atom to give a fragment at m/z 135. Another key fragmentation is the cleavage of the ester, leading to a phenoxy radical and a bromoacetyl cation ([BrCH₂CO]⁺) at m/z 121 and 123. The phenyl cation at m/z 77 is also an expected fragment.

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound is the esterification of phenol with a bromoacetyl halide, such as bromoacetyl chloride or bromide.[2] This reaction proceeds readily due to the high electrophilicity of the acyl halide. Below is a detailed protocol adapted from standard esterification procedures for phenols.[8]

Causality in Experimental Design

The choice of an acyl halide over a carboxylic acid (bromoacetic acid) is critical for this synthesis. Phenols are less nucleophilic than aliphatic alcohols, and their direct esterification with carboxylic acids is often slow and requires harsh conditions. The highly reactive acyl halide circumvents this issue. A base, such as pyridine or triethylamine, is often used to neutralize the hydrogen halide byproduct, driving the reaction to completion. For this protocol, we will adapt a well-established method for phenyl ester synthesis that does not require an additional base, relying on the removal of the gaseous HCl byproduct.

Step-by-Step Synthesis Protocol

Reaction: Phenol + Bromoacetyl Chloride → this compound + HCl

Materials:

-

Phenol (9.41 g, 0.10 mol)

-

Bromoacetyl chloride (17.3 g, 0.11 mol, 1.1 equiv)

-

Anhydrous Toluene (100 mL)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl gas), add phenol and anhydrous toluene.

-

Reaction Initiation: Stir the mixture at room temperature to dissolve the phenol. Slowly add the bromoacetyl chloride to the solution dropwise over 15 minutes. The reaction is exothermic, and a gentle evolution of HCl gas will be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approximately 110 °C) using a heating mantle. Maintain the reflux for 2 hours to ensure the reaction goes to completion. The cessation of HCl evolution is a good indicator.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities), and finally with 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation (Boiling Point: 134 °C @ 15 mmHg) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by comparing its ¹H NMR, ¹³C NMR, and IR spectra with the data presented in Section 2.2.

// Edges Phenol -> Reaction_Vessel; Bromoacetyl_Chloride -> Reaction_Vessel; Reaction_Vessel -> Reflux [label="Dropwise Addition"]; Reflux -> Wash_H2O [label="Cool to RT"]; Wash_H2O -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_Brine; Wash_Brine -> Dry; Dry -> Evaporate; Evaporate -> Distill [label="Crude Product"]; Distill -> Final_Product; } Figure 1: A generalized workflow for the synthesis and purification of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its reactivity as an electrophile, primarily participating in bimolecular nucleophilic substitution (Sₙ2) reactions.

The Sₙ2 Reaction Mechanism

The carbon atom attached to the bromine is electron-deficient due to the inductive effect of both the adjacent carbonyl group and the bromine atom. This makes it an excellent electrophilic site for attack by a wide range of nucleophiles (e.g., amines, thiolates, carboxylates, and enolates).

The reaction proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom (a "backside attack"). Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. This mechanism leads to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.

// Reactants Reactants [label=<

Nu-

+

];

// Transition State TS [label=<

[Nu---C---Br]⠇

, fontcolor="#EA4335"];

// Products Products [label=<

+

Br-

+

Br-

];

// Arrows Reactants -> TS [label="Backside Attack", fontcolor="#5F6368"]; TS -> Products [label="Leaving Group Departure", fontcolor="#5F6368"]; } Figure 2: The concerted Sₙ2 mechanism involving this compound.

Note: The placeholder images in the DOT script should be replaced with actual chemical structure images for a final document.

The Role of the Solvent

The choice of solvent is critical for the success of Sₙ2 reactions. Polar aprotic solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), are ideal. These solvents can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the reaction rate. In contrast, polar protic solvents (like water or ethanol) would form a solvent cage around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

-

Synthesis of Cannabinoid CB1 Receptor Antagonists: It is used in the preparation of 1,2,3-triazole derivatives, which are being investigated as potential treatments for obesity and related metabolic disorders.[1] The phenoxycarbonylmethyl group is installed via alkylation of a suitable nucleophile.

-

Preparation of Aldose Reductase Inhibitors: this compound is a key reagent in the synthesis of[8][9][10]triazino[4,3-a]benzimidazole acetic acid derivatives. These compounds are being studied for their potential to treat complications arising from diabetes.[1]

-

General Alkylation Reagent: Beyond specific drug targets, it serves as a general and efficient reagent for attaching a protected acetic acid moiety to various substrates. The resulting phenyl ester can then be hydrolyzed under basic conditions to reveal the carboxylic acid, making this compound a useful carboxymethylating agent.

Handling, Safety, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a skin and eye irritant.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Conclusion

This compound is a potent and versatile reagent with a well-defined reactivity profile. Its utility as an Sₙ2 electrophile makes it an indispensable tool for medicinal chemists and researchers in organic synthesis. A comprehensive understanding of its properties, reaction mechanisms, and proper handling is crucial for its effective and safe application in the laboratory. The synthetic protocol and mechanistic insights provided in this guide serve as a foundational resource for professionals seeking to incorporate this valuable building block into their research and development programs.

References

- 1. This compound | 620-72-4 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ブロモ酢酸フェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 98 620-72-4 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Phenyl Bromoacetate: A Comprehensive Technical Guide for Advanced Synthesis

For Immediate Release

This whitepaper provides an in-depth technical guide on phenyl bromoacetate, a versatile reagent pivotal in advanced organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document elucidates the compound's core characteristics, reactivity, and strategic applications, grounded in established scientific principles.

Core Identification and Molecular Architecture

This compound, identified by CAS Number 620-72-4 , is an organic compound with the molecular formula C₈H₇BrO₂.[1][2] Its structure features a bromoacetyl group ester-linked to a phenyl ring. This unique combination of an aromatic moiety and a reactive alkyl halide makes it a valuable intermediate in a multitude of chemical transformations.[3]

The molecular architecture is precisely defined by its IUPAC name, phenyl 2-bromoacetate , and can be represented by the SMILES string BrCC(=O)Oc1ccccc1.[4] This structure imparts a calculated molecular weight of approximately 215.04 g/mol .[2]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 620-72-4[5] |

| Molecular Formula | C₈H₇BrO₂[6] |

| IUPAC Name | phenyl 2-bromoacetate[4] |

| Synonyms | Bromoacetic Acid Phenyl Ester, Phenyl 2-bromoacetate[2] |

| Molecular Weight | 215.04 g/mol [2] |

| SMILES | C1=CC=C(C=C1)OC(=O)CBr[4] |

| InChI Key | UEWYUCGVQMZMGY-UHFFFAOYSA-N |

Physicochemical Properties and Spectroscopic Profile

This compound typically appears as a colorless to pale yellow liquid or a low-melting solid.[1] It is soluble in common organic solvents like ethanol and ether but demonstrates insolubility in water.[2][5] High purity, often exceeding 98.0%, is crucial for its application in sensitive synthetic protocols.[1]

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 31-33 °C (lit.)[5] |

| Boiling Point | 134 °C at 15 mmHg (lit.)[5] |

| Density | 1.508 g/mL at 25 °C (lit.)[5] |

| Appearance | Colorless to slightly yellow liquid or light yellow crystalline solid[1] |

| Solubility | Soluble in ethanol and ether; insoluble in water[2][5] |

The structural integrity of this compound can be verified through standard spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are available in public databases for reference.[4][7][8] These analytical methods are fundamental for quality control and reaction monitoring.

Synthesis and Manufacturing

The principal synthesis route for this compound involves the esterification of phenol with bromoacetyl bromide.[1][9] This reaction is typically performed under controlled conditions to ensure high yield and purity of the final product. The availability of the starting materials makes this a cost-effective process for industrial-scale production.[1]

Caption: Reaction scheme for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the bromoacetyl moiety, which functions as a potent alkylating agent .[3] The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions (Sₙ2).[3] This allows for the covalent attachment of the phenoxyacetyl group to a wide range of nucleophiles, a cornerstone of its utility in constructing complex molecules.[10]

Alkylating agents, in a broader context, exert their effects by transferring an alkyl group to nucleophilic sites on biomolecules like DNA and proteins.[11][12] This action can lead to DNA damage, strand breaks, and abnormal base pairing, ultimately disrupting cellular processes.[13] While this compound's primary use is as a synthetic building block, its inherent alkylating nature underpins its reactivity. The electron-withdrawing phenyl ester group can influence the reactivity of the α-carbon, making it highly susceptible to nucleophilic attack.

Caption: Generalized Sₙ2 alkylation mechanism involving this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a phenoxycarbonylmethyl group is leveraged in the development of novel therapeutics.

-

Cannabinoid CB1 Receptor Antagonists: It is used in the preparation of 1,2,3-triazole derivatives, which are being investigated as antagonists for the cannabinoid CB1 receptor.[14] These compounds have potential applications in managing obesity and metabolic disorders.[14]

-

Aldose Reductase Inhibitors: The synthesis of[3][5][6]triazino[4,3-a] benzimidazole acetic acid derivatives, which act as selective aldose reductase inhibitors, employs this compound.[2][14] These inhibitors are a promising therapeutic strategy for treating diabetic complications.[14]

-

Complex Natural Product Synthesis: this compound has been utilized in the synthesis of complex molecular architectures, such as the A-ring of cylindrospermopsin, a potent toxin.[15]

-

Thiazolidinone Derivatives: It is a key reagent in the synthesis of various 4-thiazolidinones, a class of compounds with diverse biological activities.[15]

Industrial Applications

Beyond pharmaceuticals, this compound is an effective preservative in industrial products.[1] Its ability to inhibit microbial growth makes it a valuable additive in paints and metal cutting fluids, extending their shelf life and maintaining performance.[9]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and eye irritation.[4][16]

Experimental Protocol: Safe Handling

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[16]

-

Personal Protective Equipment (PPE): Wear impervious clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Do not eat, drink, or smoke in the work area.[16] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[17]

-

Emergency Procedures:

-

Inhalation: Move the victim to fresh air and seek medical attention.[17]

-

Skin Contact: Wash the affected area with plenty of soap and water.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes.[16]

-

Ingestion: Rinse mouth and drink 200-300 ml of water. Seek immediate medical attention.[17]

-

Conclusion

This compound (CAS 620-72-4) is a highly versatile and reactive intermediate with significant utility in both pharmaceutical research and industrial applications. Its well-defined molecular structure and predictable reactivity as an alkylating agent make it an indispensable tool for organic chemists. Understanding its properties, synthesis, and handling protocols is essential for its safe and effective use in the development of complex molecules and innovative products.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 620-72-4 [chemicalbook.com]

- 3. CAS 620-72-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Alkylating agents - BioPharma Notes [biopharmanotes.com]

- 12. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. This compound 98 620-72-4 [sigmaaldrich.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. download.basf.com [download.basf.com]

Phenyl bromoacetate synthesis from phenol and bromoacetyl bromide

An In-depth Technical Guide to the Synthesis of Phenyl Bromoacetate from Phenol and Bromoacetyl Bromide

Abstract

This compound (CAS No. 620-72-4) is a pivotal intermediate in organic synthesis, with significant applications in the pharmaceutical and chemical industries.[1] Its structure incorporates a reactive bromoacetyl moiety, making it a valuable alkylating agent for constructing complex molecular architectures.[2] This guide provides a comprehensive technical overview of the synthesis of this compound via the esterification of phenol with bromoacetyl bromide. We will delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, address critical safety considerations, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the preparation of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound is more than a simple ester; it is a strategic building block in the development of novel therapeutics and advanced materials.[1] Its utility is prominently demonstrated in the synthesis of compounds with significant therapeutic potential. For example, it is a key reagent in the creation of 1,2,3-triazole derivatives, which are under investigation as cannabinoid CB1 receptor antagonists for managing metabolic disorders.[2][3] Furthermore, it plays a crucial role in the synthesis of[3][4][5]triazino[4,3-a]benzimidazole acetic acid derivatives, which function as selective aldose reductase inhibitors, offering a promising avenue for treating diabetic complications.[2][3]

Beyond its pharmaceutical applications, this compound also serves as an effective industrial preservative in products like paints and metal cutting fluids, where it inhibits microbial growth and extends product life.[1][3] The synthesis from readily available precursors like phenol and bromoacetyl bromide makes it a cost-effective choice for large-scale production.[3] This guide aims to provide a thorough understanding of this synthesis, grounded in established chemical principles and practical laboratory insights.

Reaction Mechanism: A Base-Catalyzed Nucleophilic Acyl Substitution

The synthesis of this compound from phenol and bromoacetyl bromide is a classic example of esterification, specifically the O-acylation of a phenol. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is significantly enhanced by the presence of a base.[4][5] This specific application of base-catalyzed acylation is widely known as the Schotten-Baumann reaction .[4][6]

The Causality Behind Base Catalysis:

Phenols are generally weak nucleophiles compared to aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.[7] A direct reaction between phenol and an acyl chloride is often slow and inefficient.[8][9]

To overcome this low reactivity, a base such as sodium hydroxide (NaOH) or pyridine is employed. The base performs a critical function: it deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion .[7] This ion is a vastly superior nucleophile because the negative charge is localized on the oxygen atom, making it highly reactive towards the electrophilic carbonyl carbon of the bromoacetyl bromide.[10] The base also serves to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.[7]

The reaction is typically performed under Schotten-Baumann conditions, often utilizing a biphasic system (e.g., dichloromethane and water) to minimize the competing hydrolysis of the highly reactive bromoacetyl bromide by the aqueous base.[4][5]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. grokipedia.com [grokipedia.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Phenyl bromoacetate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Phenyl Bromoacetate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding the Role and Behavior of this compound

This compound (CAS No. 620-72-4) is an aromatic ester of significant interest in synthetic organic chemistry.[1] With a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol , it serves as a versatile intermediate and alkylating agent.[2][3][4] Its utility is prominent in the synthesis of various pharmaceutical and agrochemical compounds, including 1,2,3-triazole derivatives that act as cannabinoid CB1 receptor antagonists and triazino-benzimidazole derivatives developed as selective aldose reductase inhibitors.[1]

The success of any chemical synthesis hinges on the precise control of reaction conditions, chief among them being the choice of solvent. A solvent's primary role is to dissolve reactants, bringing them into the same phase to facilitate molecular collisions and subsequent reactions. Therefore, a comprehensive understanding of a reagent's solubility profile is not merely academic; it is a critical prerequisite for reaction design, optimization, and scale-up.

This guide provides an in-depth analysis of the solubility of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, present qualitative and inferred data, and provide a robust experimental protocol for quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in solution.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound is a molecule with distinct polar and nonpolar regions, which gives it a nuanced solubility profile.

Key Structural Features:

-

Phenyl Ring (C₆H₅): This large, nonpolar aromatic ring is hydrophobic and favors interactions with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).

-

Ester Group (-CO₂-): The carbonyl (C=O) and ether linkage (C-O-C) create a polar region in the molecule. The oxygen atoms have lone pairs of electrons and partial negative charges, while the carbonyl carbon has a partial positive charge. This allows for dipole-dipole interactions with polar solvents.[5][6]

-

Bromomethyl Group (Br-CH₂-): The electronegative bromine atom induces a dipole moment, adding to the overall polarity of this portion of the molecule.

The general principle of "like dissolves like" is paramount here.[7] Polar solvents will more effectively solvate the polar ester functionality, while nonpolar solvents will interact more favorably with the nonpolar phenyl ring. The overall solubility in a given solvent is a balance of these competing interactions. Although the ester's oxygen atoms have lone pairs, making them hydrogen bond acceptors, the molecule lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[8][9] However, it can participate in hydrogen bonding with protic solvents (like ethanol), where the solvent acts as the donor.[8][9]

Diagram: Intermolecular Forces in Solution

The following diagram illustrates the primary intermolecular forces between this compound and two representative solvent types: a polar protic solvent (Ethanol) and a nonpolar solvent (Hexane).

Caption: Intermolecular forces governing solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 620-72-4 | [2][10] |

| Molecular Formula | C₈H₇BrO₂ | [2][11][10] |

| Molecular Weight | 215.04 g/mol | [2][3][4] |

| Appearance | Colorless to slightly yellow transparent liquid or light yellow crystalline solid | [2] |

| Melting Point | 31-33 °C | [2][4] |

| Boiling Point | 134 °C at 15 mmHg | [2][4][12] |

| Density | 1.508 g/mL at 25 °C | [2][4][12] |

Solubility Profile of this compound

Based on available literature and an understanding of its physicochemical properties, a qualitative solubility profile for this compound can be constructed. Direct quantitative data is sparse, but reliable qualitative statements and inferences from structurally similar compounds (e.g., ethyl bromoacetate, phenyl acetate) provide a strong predictive foundation.[13][14]

Table 2: Qualitative Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |

| Water | Polar Protic | Insoluble | The large, hydrophobic phenyl ring dominates, overcoming the polarity of the ester group. Explicitly stated in multiple sources.[1][2][12] |

| Ethanol | Polar Protic | Soluble | The ethyl group provides some nonpolar character to interact with the phenyl ring, while the hydroxyl (-OH) group can hydrogen-bond with the ester's oxygen atoms. Explicitly stated as soluble.[1][2][12] |

| Diethyl Ether | Polar Aprotic | Soluble | Ether has a moderate polarity that can solvate the ester group, and its alkyl chains interact well with the phenyl ring. Explicitly stated as soluble.[1][2][12] |

| Acetone | Polar Aprotic | Soluble | Acetone is a strong polar aprotic solvent capable of strong dipole-dipole interactions with the ester group. The related ethyl bromoacetate is soluble in acetone.[13][15] |

| Chloroform | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds. Explicitly stated as soluble.[11] |

| Benzene / Toluene | Nonpolar Aromatic | Soluble | The aromatic nature of these solvents leads to favorable π-stacking and dispersion forces with the phenyl ring of the solute. Ethyl bromoacetate is soluble in benzene.[16] |

| Hexane / Heptane | Nonpolar Aliphatic | Sparingly Soluble to Soluble | Solubility is driven by dispersion forces with the phenyl ring. While likely soluble, it may be less so than in aromatic or more polar solvents. Ethyl bromoacetate is soluble in hydrocarbons.[15] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or crystallization development, a quantitative measure of solubility is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a specific organic solvent at a controlled temperature.

Methodology: Isothermal Shake-Flask Method

This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity, ≥98%)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Apparatus for quantification (e.g., Gravimetric: vacuum oven; Spectroscopic: UV-Vis spectrophotometer or HPLC system)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid will visibly remain undissolved after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation ensures the solution is homogeneously saturated.

-

Phase Separation: After equilibration, remove the vial and let it stand at the same temperature to allow the excess solid to settle.

-

Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This filtration step is critical to remove any undissolved microcrystals.

-

Quantification (Gravimetric Method):

-

Record the mass of the tared vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried this compound is achieved.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the residue and the volume of the solution taken.

-

-

Quantification (Spectroscopic Method):

-

Dilute the filtered sample accurately with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the sample using the chosen method (e.g., HPLC-UV) and determine the concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility measurement.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.[17]

-

Hazards: It is classified as causing skin and serious eye irritation.[18][19] It may also cause respiratory irritation and is harmful if swallowed.[18][19]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19] All handling should be performed in a well-ventilated chemical fume hood.[11][18]

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Do not inhale dust or vapors. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is incompatible with strong oxidizing agents and strong bases.[18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound exhibits a solubility profile consistent with its molecular structure, which contains both large nonpolar (phenyl) and polar (ester, bromo) moieties. It is readily soluble in a range of common polar aprotic and nonpolar organic solvents such as ethanol, ether, chloroform, and acetone, but is insoluble in water.[2] This behavior makes it highly adaptable for use in various reaction media. For precise applications, the quantitative experimental protocol provided in this guide offers a reliable path to determine its exact solubility under specific conditions. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards. This comprehensive understanding of solubility is fundamental to the effective and safe application of this compound in research and development.

References

- 1. This compound | 620-72-4 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 620-72-4 [sigmaaldrich.com]

- 5. tutorchase.com [tutorchase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Page loading... [guidechem.com]

- 11. CAS 620-72-4: this compound | CymitQuimica [cymitquimica.com]

- 12. chembk.com [chembk.com]

- 13. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Stability and Storage of Phenyl Bromoacetate for Pharmaceutical and Research Applications

Introduction

Phenyl bromoacetate (CAS No. 620-72-4) is a vital reagent and intermediate in modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] Its utility lies in its bifunctional nature: an ester and a reactive α-halo-carbonyl moiety, which makes it an effective alkylating agent.[3] It serves as a key building block in the synthesis of complex molecules, including potential cannabinoid CB1 receptor antagonists and selective aldose reductase inhibitors.[1][2] However, the very chemical features that make this compound a valuable synthetic tool also render it susceptible to degradation. This inherent reactivity necessitates a thorough understanding of its stability profile to ensure its integrity from procurement to application.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond simple procedural recommendations, we will explore the causal mechanisms of its degradation, establish field-proven storage and handling protocols, and detail a self-validating workflow for assessing its purity over time. The objective is to equip researchers, scientists, and drug development professionals with the expertise to preserve the quality of this critical reagent, thereby ensuring the reliability and reproducibility of their scientific outcomes.

Section 1: Physicochemical Properties and Intrinsic Reactivity

A foundational understanding of this compound's properties is essential to comprehending its stability. It is a colorless to light yellow liquid or crystalline solid, a characteristic dependent on ambient temperature due to its low melting point.[1][4] Its solubility profile—readily soluble in organic solvents like ethanol and ether but insoluble in water—is a critical factor in both its application and its degradation pathways.[1][2][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 620-72-4 | [1][6] |

| Molecular Formula | C₈H₇BrO₂ | [1][6] |

| Molecular Weight | 215.04 g/mol | [6] |

| Appearance | Colorless to slightly yellow liquid or solid | [1][4] |

| Melting Point | 31-33 °C | [1][2] |

| Boiling Point | 134 °C at 15 mmHg | [2][5] |

| Density | ~1.508 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [1][2][5] |

The molecule's reactivity is dominated by two key features illustrated below:

-

The Ester Group: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack, which is the basis for hydrolytic degradation.[7]

-

The α-Bromo Group: The bromine atom is a good leaving group, making the adjacent carbon a potent electrophile for Sₙ2-type nucleophilic substitution reactions.[3][4] This is the feature exploited in its synthetic applications but also a potential pathway for degradation if exposed to nucleophilic contaminants.[3]

Caption: Chemical structure and key reactive sites of this compound.

Section 2: Primary Degradation Pathways

The principal threat to the long-term stability of this compound is its susceptibility to hydrolysis, a chemical reaction with water.[4][8] This process is the most common reason for a decrease in purity during storage.

Mechanism of Hydrolysis

Hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester functional group.[7] This reaction cleaves the ester bond, yielding phenol and bromoacetic acid. Subsequently, bromoacetic acid can further decompose or react, but the initial formation of acidic species is critical.

A significant concern is that the hydrolysis can be auto-catalytic. The reaction can be catalyzed by both acid and base.[9][10] If even a small amount of hydrolysis occurs, the resulting hydrobromic acid (from bromoacetic acid) can lower the pH and catalyze further degradation, creating a runaway decomposition process.[4] This underscores the absolute necessity of excluding moisture.

Caption: The auto-catalytic cycle of this compound hydrolysis.

Other Degradation Routes

While hydrolysis is primary, the high reactivity of the α-bromo group means that this compound will readily react with any nucleophilic contaminants present.[3] This could include trace amounts of amines, alcohols, or other reagents, leading to a complex impurity profile.

Section 3: Recommended Storage and Handling Protocols

The cornerstone of maintaining this compound integrity is the stringent exclusion of atmospheric moisture and the control of temperature.[11][] The following protocols are derived from an understanding of the degradation mechanisms described above.

Core Storage Conditions

-

Temperature: Refrigerated storage at 2-8 °C is strongly recommended. Lowering the temperature drastically reduces the rate of all chemical reactions, including hydrolysis.[13][14] This temperature is also well below the compound's melting point, maintaining it in a solid state which can further limit degradation kinetics.

-

Atmosphere: Store under a dry, inert atmosphere such as Nitrogen or Argon .[11] This is the most critical step for preventing hydrolysis. The inert gas displaces moist air from the container's headspace, directly removing the key reactant for degradation.

-

Container: Use tightly sealed, amber glass containers . The tight seal is essential for maintaining the inert atmosphere and preventing moisture ingress.[11] Amber glass protects the compound from potential photodegradation, a standard precautionary measure for complex organic molecules.[]

-

Incompatible Materials: Store away from strong bases and oxidizing agents, as these can cause rapid decomposition.[11]

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows reaction kinetics; maintains solid state.[13] |

| Atmosphere | Dry Nitrogen or Argon | Displaces moisture, preventing hydrolysis.[11] |

| Container | Tightly-sealed Amber Glass | Prevents moisture/air ingress and light exposure.[11][] |

| Segregation | Away from bases and oxidizers | Avoids rapid, incompatible reactions.[11] |

Best Practices for Handling

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water.

-

Dry Environment: Whenever possible, handle the material in a glove box or glove bag with a dry atmosphere. If this is not feasible, work quickly in a well-ventilated fume hood on a day with low ambient humidity.

-

Inert Gas Blanket: After dispensing the required amount, flush the container's headspace with dry nitrogen or argon before re-sealing tightly.

-

Use Dry Equipment: Ensure all spatulas, glassware, and solvents used are scrupulously dry.

Section 4: Assessing this compound Stability: A Validating Workflow

For long-term storage or when using a previously opened container, it is crucial to validate the compound's integrity.[15] The following multi-step workflow provides a self-validating system to confirm purity.

Caption: A sequential workflow for validating this compound stability.

Protocol 1: Visual and Physical Inspection

-

Objective: A rapid, qualitative check for gross degradation.

-

Methodology:

-

Observe the material in its sealed container.

-

Note the color. High-purity this compound should be colorless to very pale yellow.[1] A significant yellow or brown coloration is a strong indicator of decomposition products.

-

Note the physical state. At room temperature (~20-25°C), it should be a solid or partially melted solid. If it is entirely liquid well below its melting point, it may indicate the presence of impurities that depress the freezing point.

-

Protocol 2: Acidity by Titration

-

Objective: To quantify the extent of hydrolysis by measuring the acidic byproduct (HBr).

-

Methodology:

-

Accurately weigh approximately 1.0 g of this compound into a 125 mL Erlenmeyer flask.

-

Dissolve the sample in 50 mL of neutral ethanol.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with a standardized 0.1 M solution of sodium hydroxide (NaOH) until a faint, persistent pink endpoint is reached.

-

Record the volume of NaOH used.

-

Calculation: Calculate the acid content. A sharp increase from a baseline value established with a fresh batch indicates significant hydrolysis.

-

Protocol 3: Purity Assessment by Gas Chromatography (GC)

-

Objective: To obtain a quantitative measure of purity and identify the presence of degradation products. This is the standard assay method for this compound.[1]

-

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable dry solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Split/splitless, 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID), 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject 1 µL of the sample. The retention time for this compound should be consistent. The presence of earlier eluting peaks (e.g., phenol) or other new peaks indicates impurity. Purity is determined by the area percent of the main peak relative to the total area of all peaks. A purity of ≥98.0% is a typical quality standard.[1]

-

Conclusion

The synthetic power of this compound is intrinsically linked to its chemical reactivity. This reactivity, primarily its pronounced sensitivity to moisture-driven hydrolysis, defines its stability challenges. By understanding the causal mechanisms of degradation, researchers can move beyond rote compliance with storage instructions and implement informed, robust handling strategies. The preservation of this compound's integrity hinges on a strict, multi-faceted protocol: storage in a cold, dry, and inert environment. Implementing the validation workflow described herein provides a crucial quality control checkpoint, ensuring that this valuable reagent performs reliably and reproducibly in the demanding context of research and drug development.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 620-72-4 [chemicalbook.com]

- 3. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 4. CAS 620-72-4: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]

- 8. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. pangea.stanford.edu [pangea.stanford.edu]

- 11. fishersci.com [fishersci.com]

- 13. gmpinsiders.com [gmpinsiders.com]

- 14. researchgate.net [researchgate.net]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

Phenyl Bromoacetate (CAS: 620-72-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenyl bromoacetate (CAS: 620-72-4) is a bifunctional aromatic ester that has emerged as a crucial building block in modern organic synthesis and a valuable component in industrial formulations.[1][2] Characterized by a phenyl ester group and a reactive α-bromoacetyl moiety, this compound serves as a potent alkylating agent, enabling the construction of complex molecular architectures.[3] Its significance is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of novel therapeutic agents, including cannabinoid receptor antagonists and aldose reductase inhibitors.[1][4][5] Beyond the laboratory, its antimicrobial properties have led to its adoption as an effective preservative in industrial products like paints and metalworking fluids.[2][4][6] This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, applications, and safety protocols, designed to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is fundamental to its successful application in research and development. This compound is unambiguously identified by its IUPAC name, CAS registry number, and molecular structure.

1.1 Chemical Identifiers

-

IUPAC Name : phenyl 2-bromoacetate[7]

-

InChI Key : UEWYUCGVQMZMGY-UHFFFAOYSA-N[7]

-

Canonical SMILES : C1=CC=C(C=C1)OC(=O)CBr[7]

-

Synonyms : Bromoacetic Acid Phenyl Ester, Phenyl α-bromoacetate, Acetic acid, bromo-, phenyl ester[1][6][7][8]

1.2 Physicochemical Data

The compound's physical state can vary from a solid to a liquid at ambient temperatures, a critical consideration for handling and reaction setup.[4] Its solubility profile dictates the choice of appropriate solvent systems for reactions and purifications.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or crystalline solid | [1][4] |

| Melting Point | 31-33 °C | [1][4][6] |

| Boiling Point | 134 °C @ 15 mmHg | [1][4][6] |

| Density | 1.508 g/mL at 25 °C | [1][4][6] |

| Flash Point | >230 °F (>110 °C) | [1][4][6] |

| Solubility | Soluble in ethanol, ether; Insoluble in water | [1][4][6] |

Part 2: Synthesis and Quality Control

The reliable synthesis and stringent quality assessment of this compound are paramount for ensuring reproducibility in experimental workflows. The most common laboratory and industrial synthesis involves a direct esterification reaction.

2.1 Synthesis Pathway: Esterification of Phenol

This compound is efficiently prepared through the reaction of phenol with bromoacetyl bromide.[2][4] This method is favored for its high atom economy and straightforward execution.

-

Causality of Experimental Choice : Phenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is an excellent acylating agent because the bromine atom is a good leaving group, facilitating the reaction. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium towards product formation and preventing potential side reactions.

References

- 1. This compound | 620-72-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 620-72-4: this compound | CymitQuimica [cymitquimica.com]

Phenyl Bromoacetate: A Strategic Intermediate in Modern Organic Synthesis

Abstract

Phenyl bromoacetate, a seemingly unassuming aromatic ester, stands as a cornerstone intermediate in the arsenal of the modern synthetic chemist. Its strategic importance lies in the dual reactivity of the phenoxy leaving group and the electrophilic carbon bearing the bromine atom, rendering it a versatile building block for a diverse array of molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthesis, key applications, and the mechanistic principles that underpin its utility. We will delve into field-proven insights for its application in the construction of heterocyclic scaffolds, its role in powerful carbon-carbon bond-forming reactions, and its utility in natural product synthesis, all supported by detailed protocols and authoritative references.

Physicochemical Properties and Handling

This compound (CAS No. 620-72-4) is a colorless to slightly yellow transparent liquid or a light yellow crystalline solid, a physical state dependent on the ambient temperature.[1] A thorough understanding of its properties is paramount for its effective and safe use in the laboratory.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol [2] |

| Melting Point | 31-33 °C[1][3] |

| Boiling Point | 134 °C at 15 mmHg[1][3] |

| Density | 1.508 g/mL at 25 °C[1][3] |

| Solubility | Soluble in ethanol and ether; insoluble in water.[1][4] |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6][7] It is classified as a skin and eye irritant.[7] All manipulations should be conducted in a well-ventilated fume hood.[6] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

Synthesis of this compound: A Robust Protocol

The most common and efficient synthesis of this compound involves the esterification of phenol with bromoacetyl bromide.[1] This reaction proceeds readily under controlled conditions to yield the desired product with high purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenol

-

Bromoacetyl bromide

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Triethylamine or pyridine (optional, as a hydrogen bromide scavenger)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution. If a base is used, it can be added concurrently or after the bromoacetyl bromide addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation to afford the pure product.

Caption: General workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various biologically active heterocyclic compounds. Its ability to introduce a phenoxycarbonylmethyl moiety makes it particularly valuable in this context.

Synthesis of 1,2,3-Triazole Derivatives

This compound is employed as an alkylating agent in the preparation of 2-(phenoxycarbonyl)methyl triazoles.[3] These triazole derivatives are of significant interest in medicinal chemistry, with some being explored as cannabinoid CB1 receptor antagonists for the management of obesity and metabolic syndrome.[8]

The synthesis typically involves the reaction of a pre-formed triazole with this compound in the presence of a base.

Caption: Synthesis of 2-(phenoxycarbonyl)methyl 1,2,3-triazoles.

Synthesis of[1][3][9]Triazino[4,3-a]benzimidazole Acetic Acid Derivatives

Another significant application of this compound is in the synthesis of[1][3][9]triazino[4,3-a]benzimidazole acetic acid derivatives. These compounds have been identified as selective aldose reductase inhibitors, offering a potential therapeutic strategy for diabetic complications.[8] The synthesis involves the reaction of a benzimidazole precursor with this compound.

The Reformatsky Reaction: A Powerful C-C Bond Forming Tool

The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. This compound can be employed in this reaction, providing a route to β-hydroxy-γ-phenoxy esters.

Mechanism of the Reformatsky Reaction

The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of this compound to form an organozinc reagent, often referred to as a Reformatsky enolate.[10] This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality.[10] The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy ester.[10]

Caption: Mechanistic overview of the Reformatsky reaction.

General Protocol for the Reformatsky Reaction with this compound

Materials:

-

This compound

-

Aldehyde or ketone

-

Activated zinc dust

-

Anhydrous solvent (e.g., THF, diethyl ether, or benzene)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

Procedure:

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

-

In a flame-dried flask under a nitrogen atmosphere, place the activated zinc dust and a crystal of iodine (to initiate the reaction).

-

Add a solution of the aldehyde or ketone and this compound in the anhydrous solvent.

-

Gently heat the mixture to initiate the reaction, which is often indicated by a color change and gentle refluxing.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Natural Product Synthesis

This compound has proven to be a valuable reagent in the total synthesis of complex natural products. A notable example is its use in the synthesis of the A-ring of cylindrospermopsin, a potent cyanotoxin.[3] This application highlights the utility of this compound in constructing intricate molecular frameworks.

This compound as a Protecting Group Precursor

While not a direct protecting group itself, this compound can be used to introduce the phenoxyacetyl group, which can serve as a protecting group for amines. The resulting N-phenoxyacetyl derivative is stable to a range of reaction conditions and can be deprotected under specific conditions.

Conclusion

This compound is a versatile and indispensable intermediate in organic synthesis. Its utility spans the synthesis of medicinally relevant heterocycles, the formation of carbon-carbon bonds via the Reformatsky reaction, and the construction of complex natural products. A sound understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness the potential of this valuable synthetic tool in their drug discovery and development endeavors.

References

- 1. innospk.com [innospk.com]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 620-72-4 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CAS 620-72-4: this compound | CymitQuimica [cymitquimica.com]

- 9. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 10. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]

A Technical Guide to the Fundamental Reaction Mechanisms of Phenyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl bromoacetate (PhBrA) is a versatile reagent and building block in modern organic synthesis, finding significant application in the pharmaceutical and materials science sectors.[1][2] Its reactivity is primarily dictated by the interplay of a reactive α-bromo ester moiety and the electronic influence of the phenyl group. A comprehensive understanding of its fundamental reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel molecular architectures. This guide provides an in-depth exploration of the core reaction pathways of this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and its participation in specialized reactions such as the Reformatsky reaction. We will delve into the mechanistic underpinnings, stereochemical outcomes, and the critical influence of reaction parameters, supported by field-proven insights and detailed experimental protocols.

Introduction: The Chemical Persona of this compound

This compound is an aromatic ester characterized by a bromoacetyl functional group attached to a phenoxy moiety. This structural arrangement confers a dual reactivity profile. The carbon atom alpha to the carbonyl group is electrophilic due to the inductive effect of the adjacent bromine and carbonyl oxygen atoms, making it susceptible to nucleophilic attack. Concurrently, the presence of protons on the α-carbon allows for the possibility of base-induced elimination reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 620-72-4 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Appearance | Colorless to light yellow liquid or crystalline solid |

| Melting Point | 31-33 °C |

| Boiling Point | 134 °C at 15 mmHg |

| Solubility | Soluble in ethanol and ether; insoluble in water.[2] |

This compound serves as a key intermediate in the synthesis of various complex molecules, including 1,2,3-triazole derivatives with potential applications as cannabinoid CB1 receptor antagonists and[1][3][4]triazino[4,3-a]benzimidazole acetic acid derivatives investigated as selective aldose reductase inhibitors.[2] Its utility as a preservative in industrial fluids further highlights its diverse applications.[2]

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The cornerstone of this compound's reactivity lies in its propensity to undergo nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is a delicate balance of several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The SN2 Pathway: A Concerted Dance

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon simultaneously with the departure of the bromide leaving group.[5] This backside attack leads to an inversion of stereochemistry at the chiral center, if applicable.

Causality behind Experimental Choices for Favoring SN2:

-

Strong, Unhindered Nucleophiles: The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile.[6] Therefore, strong nucleophiles such as iodide, azide, or thiolates will favor this pathway.

-

Polar Aprotic Solvents: Solvents like acetone, DMSO, or DMF are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[6]

-

Concentration: Higher concentrations of the nucleophile will increase the probability of a bimolecular collision, thus accelerating the SN2 reaction rate.

The SN1 Pathway: A Stepwise Journey via a Carbocation

The SN1 mechanism proceeds through a multi-step pathway involving the formation of a carbocation intermediate. The initial, rate-determining step is the unimolecular dissociation of the C-Br bond. The resulting planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the α-carbon is chiral.

Causality behind Experimental Choices for Favoring SN1:

-

Weak Nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.[6] Weak nucleophiles like water, alcohols, or carboxylic acids favor the SN1 pathway, often acting as the solvent as well (solvolysis).

-

Polar Protic Solvents: Solvents such as water, ethanol, or acetic acid are excellent at stabilizing the carbocation intermediate and the departing bromide ion through hydrogen bonding, thereby lowering the activation energy for the first step.

-

Substrate Structure: While this compound itself has a primary α-carbon, which generally disfavors SN1, the adjacent ester and phenyl groups can offer some resonance stabilization to a developing positive charge, making the SN1 pathway more accessible than for a simple primary alkyl halide.

Elimination Reactions: The Formation of Double Bonds

In the presence of a base, this compound can undergo elimination reactions to form phenyl acrylate. The competition between unimolecular (E1) and bimolecular (E2) elimination pathways is governed by factors similar to those influencing nucleophilic substitution.

The E2 Pathway: A Concerted Elimination

The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton from the α-carbon while the bromide ion departs simultaneously, leading to the formation of a double bond.

Causality behind Experimental Choices for Favoring E2:

-

Strong, Sterically Hindered Bases: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are required to abstract the relatively acidic α-proton.[7] Sterically hindered bases will favor elimination over substitution.

-

High Temperatures: Increasing the reaction temperature generally favors elimination over substitution.

The E1 Pathway: Elimination via a Carbocation

The E1 mechanism is a two-step process that shares the same carbocation intermediate as the SN1 reaction. Following the formation of the carbocation, a weak base (often the solvent) removes a proton from the α-carbon to form the alkene.

Causality behind Experimental Choices for Favoring E1:

-

Weak Bases and Polar Protic Solvents: Conditions that favor the SN1 reaction (weak bases, polar protic solvents) will also promote the E1 pathway.[7] E1 and SN1 reactions are often competing pathways.

-

Elevated Temperatures: As with E2, higher temperatures favor E1 over the competing SN1 reaction.

Specialized Reactions: The Reformatsky Reaction

This compound, as an α-halo ester, can participate in the Reformatsky reaction. This organozinc-mediated reaction involves the formation of a zinc enolate, which then acts as a nucleophile, adding to a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ester.[8]

The Reformatsky reagent is less basic than a Grignard reagent, which allows for its selective addition to aldehydes and ketones without reacting with the ester functionality.[8]

Experimental Protocols for Mechanistic Investigation

A thorough understanding of the reaction mechanisms of this compound requires carefully designed experiments to probe reaction kinetics, stereochemistry, and the influence of various parameters.

Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the rate law for the reaction of this compound with a nucleophile (e.g., sodium azide) and elucidate the influence of solvent polarity.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable solvent (e.g., acetone).

-

Prepare a stock solution of the nucleophile (e.g., sodium azide, 0.1 M) in the same solvent.

-

-

Reaction Monitoring:

-

In a thermostated reaction vessel, mix known volumes of the this compound and nucleophile solutions to achieve the desired initial concentrations.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

-

Analyze the concentration of the remaining this compound or the formed product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time.

-

Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

-

Repeat the experiment with different initial concentrations of the substrate and nucleophile to determine the order of the reaction with respect to each reactant.

-

The rate law can be expressed as: Rate = k[PhBrA]x[Nu]y, where x and y are the reaction orders.

-

-

Solvent Effects:

-

Repeat the kinetic experiments in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, ethanol) to assess the impact of the solvent on the reaction rate constant, k.

-

Self-Validation: The consistency of the rate constant (k) calculated from different initial concentrations validates the determined rate law. The correlation of the rate constant with solvent polarity parameters (e.g., dielectric constant) provides further mechanistic insight.

Stereochemical Analysis of Nucleophilic Substitution

Objective: To determine the stereochemical outcome of the reaction of a chiral analog of this compound with a nucleophile.

Methodology:

-

Synthesis of a Chiral Substrate: Synthesize a chiral analog of this compound, for example, by using a chiral α-bromo acid.

-

Nucleophilic Substitution Reaction: React the chiral substrate with a nucleophile under conditions that favor either the SN1 or SN2 pathway.

-

Product Isolation and Purification: Isolate and purify the product using techniques such as column chromatography.

-

Stereochemical Analysis:

-

Determine the optical rotation of the product using a polarimeter.

-

Analyze the enantiomeric excess of the product using chiral HPLC or chiral GC.

-

Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or by conversion to diastereomers can also be employed to determine the stereochemical composition.[9]

-

Interpretation:

-

Inversion of Configuration: A complete inversion of the stereocenter indicates a pure SN2 mechanism.

-

Racemization: The formation of a racemic mixture suggests an SN1 mechanism.

-

Partial Inversion/Racemization: A mixture of inversion and retention of configuration points to a competition between SN1 and SN2 pathways.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1][3][10]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1][10] Harmful if swallowed.[10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][10] Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.[1][3][4][10]

Conclusion